Dorzolamide, a carbonic anhydrase inhibitor, is primarily used in the treatment of glaucoma to lower intraocular pressure (IOP)234. It is a topical medication that has been developed to avoid the systemic side effects associated with earlier systemic carbonic anhydrase inhibitors1. The drug has been shown to be effective when used alone or in combination with other antiglaucoma medications10.
In the field of ophthalmology, dorzolamide has been shown to be an effective ocular hypotensive agent, reducing IOP in patients with open-angle glaucoma or ocular hypertension34. It has been found to have additive effects when used with other topical beta-adrenergic antagonists and is considered an alternative therapy for patients intolerant to these agents4. Dorzolamide is also effective as adjunctive therapy in patients already receiving beta-adrenergic antagonists4.
Studies have also explored the vascular effects of dorzolamide. It has been reported to accelerate blood velocity in the retinal and superficial optic nerve head without affecting retrobulbar hemodynamics1. Additionally, dorzolamide induces vasodilation in isolated pre-contracted bovine retinal arteries, suggesting a direct action on vascular smooth muscle that is presumably independent of changes in extracellular pH5. In porcine retinal arterioles, dorzolamide-induced relaxation depends on nitric oxide and perivascular retinal tissue but is independent of acidification in the extracellular and intracellular space of retinal vascular smooth muscle cells6.
The safety and tolerability of dorzolamide have been a focus of several studies. It has been found to have minimal systemic side effects compared to oral carbonic anhydrase inhibitors, with the most common adverse effects being bitter taste and transient local burning or stinging47. Conjunctivitis was the most common reason for discontinuation in one large study4. Dorzolamide is also noted for not producing the acid-base or electrolyte disturbances associated with oral carbonic anhydrase inhibitors4.
The synthesis of dorzolamide involves several key steps, primarily focusing on the stereoselective solvolysis of specific intermediates. One notable method includes the use of diastereomeric mixtures of (6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate. This compound undergoes a stereoselective solvolysis in an acetone/phosphate buffer mixture, yielding high diastereomeric purity in the final product .
Dorzolamide has a complex molecular structure characterized by a thieno[2,3-b]thiopyran core with multiple functional groups including a sulfonamide moiety. The molecular formula is , and it has a molecular weight of approximately 224.31 g/mol.
Key structural features include:
Dorzolamide undergoes various chemical reactions during its synthesis and application:
Dorzolamide functions primarily as an inhibitor of carbonic anhydrase enzyme activity. By inhibiting this enzyme, dorzolamide decreases bicarbonate ion formation in the ciliary body of the eye, leading to reduced aqueous humor secretion. This action effectively lowers intraocular pressure, making it beneficial for patients with glaucoma.
The mechanism can be summarized as follows:
Dorzolamide exhibits several notable physical and chemical properties:
Analytical methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) have been developed for quantifying dorzolamide in pharmaceutical formulations, ensuring quality control during manufacturing .
Dorzolamide is primarily utilized in ophthalmology for:
Additionally, ongoing research explores potential new applications of dorzolamide derivatives in treating other conditions related to carbonic anhydrase activity modulation, expanding its therapeutic utility beyond ophthalmology .
Dorzolamide, chemically designated as (4RS,6SR)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, features two chiral centers at positions C4 and C6. The therapeutic agent is marketed as the single enantiomer (4S,6S)-dorzolamide hydrochloride, but the racemic cis variant (±)-(cis) exists as a 1:1 mixture of (4R,6S) and (4S,6R) diastereomers [1] [5]. This cis configuration is defined by the relative stereochemistry where the ethylamino and methyl substituents reside on the same face of the thiopyran ring. The absolute stereochemistry critically influences pharmacological activity: the (4S,6S)-enantiomer exhibits nanomolar inhibition (IC₅₀ = 0.18 nM) against carbonic anhydrase-II (CA-II), while its enantiomer shows markedly reduced potency [6] [10]. Spectroscopic differentiation relies on chiral HPLC and circular dichroism, which resolve the racemate into constituent enantiomers [2] [5].
Table 1: Key Structural Features of Dorzolamide Stereoisomers
Stereoisomer | Configuration | CA-II IC₅₀ | Chromatographic Separation (Chiral HPLC) |
---|---|---|---|
(4S,6S)-Enantiomer | cis | 0.18 nM | Retained at 8.2 min (specific phase) |
(4R,6R)-Enantiomer | cis | >10 µM | Retained at 10.5 min |
(±)-(cis)-Mixture | Racemic cis | Variable | Baseline resolution achievable |
Racemic Synthesis: The (±)-(cis)-dorzolamide synthesis begins with the cyclization of 3-mercaptothiophene-2-carboxylate to form the thiopyran scaffold. Key steps include:
Enantioselective Synthesis: The commercial (4S,6S)-enantiomer is obtained via:
(±)-(cis)-Dorzolamide hydrochloride exhibits complex polymorphism. Three anhydrous forms (I, II, III) and multiple solvates (e.g., ethanol, acetone) have been characterized:
Table 2: Crystallographic Properties of Dorzolamide Hydrochloride Polymorphs
Form | Crystal System | Space Group | Density (g/cm³) | Stability | PXRD Peaks (2θ) |
---|---|---|---|---|---|
Anhydrous I | Monoclinic | P2₁/c | 1.45 | Thermodynamically stable | 12.5°, 15.8°, 24.3° |
Anhydrous II | Orthorhombic | P2₁2₁2₁ | 1.42 | Metastable | 10.2°, 18.7°, 26.1° |
Acetone Solvate | Triclinic | P-1 | 1.38 | Desolvates >60°C | 7.8°, 11.4°, 20.9° |
The solubility and stability of (±)-(cis)-dorzolamide are pH-dependent due to its ampholytic nature (pKa₁ = 6.4, pKa₂ = 8.5):
Table 3: Aqueous Solubility and Stability Indicators
pH | Ionization State | Solubility (mg/mL) | Major Degradation Products | t₉₀ (25°C) |
---|---|---|---|---|
5.0 | Cationic | 40.0 ± 2.1 | None (stable) | >24 months |
7.4 | Zwitterionic | 4.1 ± 0.3 | Impurity B (racemization) | 6 months |
9.0 | Anionic | 8.5 ± 0.6 | Impurity D (hydrolysis) | 1 month |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7